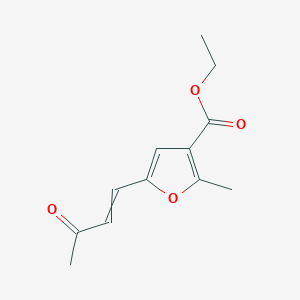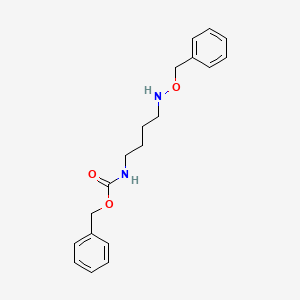
1-Ethynyl-3-isobutoxybenzene
Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the analysis of the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of bonds between the atoms .Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. Physical properties include color, odor, density, melting point, boiling point, and solubility. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Host-Guest Interactions
The study of host-guest interactions of novel V-shaped enediynes, including compounds similar to 1-Ethynyl-3-isobutoxybenzene, reveals the formation of unexpected complex structures in crystalline states. These interactions are characterized by hydrogen bonding, leading to the creation of tetrahedral cavities filled with water molecules, indicating potential applications in the design of novel crystalline materials and molecular encapsulation processes (Schmittel et al., 2001).
Organic Synthesis
Ethynyl-substituted benzene compounds have been utilized in molybdenum-mediated cyclocarbonylation reactions to produce bicyclic ketones. This demonstrates their role in facilitating complex organic transformations, which could be applied in the synthesis of pharmacologically relevant molecules or novel organic materials (Datta & Liu, 2005).
Molecular Electronics
Research on acceptor and donor substituted bis(alkoxy)phenyl ethynyl oligomers has explored their thermal stability and optical properties, including fluorescence and nonlinearity, suggesting applications in the development of materials for molecular electronics and photonics (Amin et al., 2017).
Catalysis
The PtBr2-catalyzed transformation of allyl(o-ethynylaryl)carbinol derivatives into functionalized indenes showcases the role of ethynyl-substituted compounds in catalysis, particularly in the formal sp^3 C-H bond activation. This highlights their utility in catalytic processes for organic synthesis, potentially offering new pathways for chemical transformations (Bajracharya et al., 2006).
Environmental Applications
Electrochemical studies on the destruction of aromatic compounds suggest potential applications in environmental remediation, particularly in wastewater treatment. While not directly related to 1-Ethynyl-3-isobutoxybenzene, these studies indicate the broader applicability of ethynyl-substituted compounds in environmental science (Zhelovitskaya et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethynyl-3-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-4-11-6-5-7-12(8-11)13-9-10(2)3/h1,5-8,10H,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIKAUITERIZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-3-isobutoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(1S,7S,9S)-5-Oxo-4-azatricyclo[4.2.1.03,7]non-2-ene-9-carboxylic acid](/img/structure/B1413611.png)